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Compound of Interest

Compound Name: 3-Pyridazinecarbonyl chloride

CAS No.: 499770-82-0

Cat. No.: B1319206 Get Quote

Executive Summary
In the high-stakes environment of heterocyclic drug development, 3-Pyridazinecarbonyl
chloride serves as a high-reactivity scaffold for synthesizing bioactive peptidomimetics and

pyridazine-based inhibitors.[1] Unlike its stable parent acid, this acyl chloride is moisture-

sensitive and highly electrophilic.[1]

This guide provides a technical analysis of its characteristic Infrared (IR) Carbonyl Stretch, a

critical quality attribute (CQA) for verifying conversion and monitoring stability.[1] We compare

its spectral performance against structural analogs and precursors to provide a robust

framework for in-situ process analytical technology (PAT).[1]

Spectral Signature & Theoretical Grounding
The carbonyl (C=O) stretching vibration is the most diagnostic feature for acyl chlorides. For 3-
Pyridazinecarbonyl chloride, this signal is governed by the competing electronic effects of

the electron-deficient diazine ring.[1]

The "Blue Shift" Phenomenon
Converting 3-pyridazinecarboxylic acid to its acid chloride results in a significant shift to higher

wavenumbers (Blue Shift).[1]
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Inductive Effect (+I): The electronegative chlorine atom and the nitrogen-rich pyridazine ring

withdraw electron density from the carbonyl carbon. This shortens the C=O bond, increasing

its force constant (

) and vibrational frequency (

).[1]

Result: The peak shifts from the carboxylic acid region (~1730 cm⁻¹) to the acyl chloride

region (1785–1800 cm⁻¹).

Comparative Spectral Data
The following table contrasts the target molecule with its precursor and standard aromatic

analogs.

Compound Structure
C=O[1][2][3][4][5]
[6][7][8][9]
Frequency (cm⁻¹)

Spectral
Characteristics

3-Pyridazinecarbonyl

Chloride
Pyridazine-3-COCl

1785 –

1800(Predicted)

Sharp, intense singlet.

[1] High frequency

due to diazine

electron withdrawal.

3-Pyridazinecarboxylic

Acid
Pyridazine-3-COOH 1730 – 1733

Broad band (H-

bonding).[1] Lower

frequency due to

dimer formation.[10]

Nicotinoyl Chloride Pyridine-3-COCl ~1780

Close analog.[1]

Slightly lower than

pyridazine due to

single N atom.

Benzoyl Chloride Phenyl-COCl 1775

Standard aromatic

reference.[1][5] Lower

frequency (less

electron-deficient

ring).[1]
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Analyst Note: The additional nitrogen at the 2-position in the pyridazine ring exerts a stronger

electron-withdrawing effect than the pyridine ring in Nicotinoyl chloride, likely pushing the C=O

stretch of the pyridazine derivative 5–10 cm⁻¹ higher than that of the pyridine analog.[1]

Experimental Protocol: Synthesis & In-Situ Monitoring
This protocol describes the generation of 3-Pyridazinecarbonyl chloride and the use of FT-IR

to validate the transformation.

Reagents:

3-Pyridazinecarboxylic acid (CAS: 12583-68-5)[1]

Thionyl Chloride (

) or Oxalyl Chloride (

)[1]

Catalytic DMF (N,N-Dimethylformamide)[1]

Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]

Step-by-Step Workflow:

Baseline Acquisition: Obtain the IR spectrum of the starting material (3-Pyridazinecarboxylic

acid). Note the C=O stretch at ~1733 cm⁻¹ and the broad O-H stretch (2500–3300 cm⁻¹).

Reaction Initiation: Suspend the acid in anhydrous DCM under Nitrogen (

). Add Thionyl Chloride (1.5 eq) dropwise.

Catalysis: Add 1-2 drops of DMF. Evolution of
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and

gas indicates reaction onset.

In-Situ Monitoring (Critical Step):

Extract aliquots every 30 minutes.

Endpoint Criteria: The reaction is complete when:

The broad O-H band (3000 cm⁻¹) disappears completely.

The C=O peak shifts from 1733 cm⁻¹ to a sharp band at ~1790 cm⁻¹.

Isolation: Evaporate solvent/excess

under reduced pressure. The residue is the unstable acid chloride.

Validation: Immediately run an IR of the neat oil/solid. Note: Any peak broadening or

reappearance of 1730 cm⁻¹ indicates hydrolysis.

Visualization of Workflows
Figure 1: Synthesis and IR Monitoring Logic
This diagram illustrates the process flow and the decision gates based on spectral data.[6]

Start: 3-Pyridazinecarboxylic Acid
(C=O: ~1733 cm⁻¹)

Add SOCl₂ / cat. DMF
Reflux

Sample Aliquot
(In-Situ IR)

Check Spectrum:
1. OH Gone?

2. Peak > 1780 cm⁻¹?

Continue Reaction

No

End: 3-Pyridazinecarbonyl Chloride
(C=O: ~1790 cm⁻¹)

Yes

Click to download full resolution via product page

Caption: Operational workflow for converting the acid to the acid chloride, using IR frequency

shifts as the primary decision gate.
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Figure 2: Electronic Effects on C=O[1] Frequency
Why does the frequency shift? This diagram visualizes the molecular forces at play.[8]
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Caption: Mechanistic basis for the high-frequency shift. Electron withdrawal by the diazine ring

and chlorine atom shortens the C=O bond.

Performance Comparison: Acid Chloride vs. Alternatives
When choosing an activation strategy for pyridazine-3-carboxylic acid, researchers must weigh

reactivity against stability.[1]
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Feature
Acid Chloride (via

SOCl₂)

Active Ester

(NHS/EDC)
Mixed Anhydride

IR Monitoring
Excellent. Distinct shift

to ~1790 cm⁻¹.[1]

Good. Split peaks

~1740/1780 cm⁻¹.

Complex. Multiple

bands overlapping.

Reactivity

Highest. Reacts

instantly with

nucleophiles.[1]

Moderate. Requires

longer times.

High, but prone to

side reactions.[1]

Stability

Low. Hydrolyzes

rapidly (monitor 1730

cm⁻¹).[1]

High. Stable solid, can

be stored.[1]

Low. Thermal

instability.

Atom Economy

High. Byproducts are

gases (

).[1]

Lower. Urea

byproducts must be

removed.

Moderate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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